molecular formula C21H28N2 B3681580 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine

1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B3681580
M. Wt: 308.5 g/mol
InChI Key: YPHIJDNOBUJWNZ-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound features two benzyl groups attached to the piperazine ring, one with an ethyl substituent and the other with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-ethylbenzyl chloride and 3-methylbenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. Piperazine is reacted with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(4-ethylbenzyl)piperazine.

    Second Substitution: The intermediate 1-(4-ethylbenzyl)piperazine is then reacted with 3-methylbenzyl chloride under similar conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Benzaldehydes or benzoic acids.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound could modulate neurotransmitter activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: A simpler analogue with only one benzyl group attached to the piperazine ring.

    1-(4-methylbenzyl)piperazine: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.

    1-(3-chlorobenzyl)-4-(4-methylbenzyl)piperazine: Contains a chlorine substituent on one of the benzyl groups.

Uniqueness

1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine is unique due to the presence of both ethyl and methyl substituents on the benzyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-3-19-7-9-20(10-8-19)16-22-11-13-23(14-12-22)17-21-6-4-5-18(2)15-21/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHIJDNOBUJWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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